molecular formula C8H9NO3 B1293650 2,6-Dimethyl-3-nitrophenol CAS No. 6994-63-4

2,6-Dimethyl-3-nitrophenol

Cat. No. B1293650
CAS RN: 6994-63-4
M. Wt: 167.16 g/mol
InChI Key: TZASZCQVZPLXHP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrophenol is a chemical compound that is structurally related to various nitrophenol derivatives. While the provided papers do not directly discuss 2,6-Dimethyl-3-nitrophenol, they do provide insights into similar compounds, which can help infer certain aspects of its chemistry. For instance, nitration reactions and the presence of nitro groups are common themes in these papers, as seen in the study of nitration of dimethylphenols and the solvent extraction of cobalt with a nitroso derivative . The structural and spectroscopic properties of related compounds, such as 2-(N,N-dimethylaminomethyl)-4-nitrophenol , provide a basis for understanding the molecular structure and potential interactions of 2,6-Dimethyl-3-nitrophenol.

Synthesis Analysis

The synthesis of nitrophenol derivatives often involves nitration reactions, as demonstrated in the papers discussing the nitration of various dimethylphenols . These reactions can yield a range of products, including hydroxy trinitro ketones and dinitro phenols, depending on the reaction conditions and the substituents on the phenol ring. The synthesis of related compounds, such as Schiff bases, involves the condensation of an amine with an aldehyde or ketone, as seen in the synthesis of a nitrophenol-based Schiff base .

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is characterized by the presence of nitro groups and their interactions with other substituents on the phenol ring. X-ray diffraction techniques are commonly used to determine the crystal structure of these compounds . For example, the structure of a hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with dimethylpyridine shows intermolecular hydrogen bridges . Similarly, the structure of dimethylphenyl betaine complexed with 2,6-dichloro-4-nitro-phenol reveals nonequivalent hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving nitrophenol derivatives can include tautomerism, as seen in the keto-enol tautomerism of a nitrophenol-based Schiff base . Nitration reactions can lead to various nitro-substituted products, and the presence of other substituents like bromine can influence the reaction pathway and the resulting compounds . The formation of complexes with metals, such as the cobalt complex with nitroso-DiMAP, is another type of chemical reaction that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic methods, including FTIR and NMR, are used to characterize these compounds . The IR spectrum can provide information about hydrogen bonding and the presence of nitro groups . UV-Vis spectroscopy can be used to study solvent effects and tautomerism . The extraction properties of these compounds, such as their ability to form complexes with metals and their partition coefficients, are also important physical and chemical properties .

Scientific Research Applications

Structure and Spectral Analysis

  • The structure and IR spectrum of hydrogen-bonded adducts of nitrophenols, such as 2,6-dimethyl-4-nitrophenol, have been studied to understand their molecular geometry and intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).

Environmental Monitoring

  • Nitrophenols, including 2,6-dimethyl-4-nitrophenol, have been measured in ambient air to assess their distribution and concentration levels. This is important for monitoring environmental pollution and understanding the impact of these compounds on air quality (Cecinato, Di Palo, Pomata, Tomasi Scianò, & Possanzini, 2005).

Biodegradation and Environmental Remediation

  • Research has been conducted on the biodegradation of nitrophenols, such as 3-methyl-4-nitrophenol, by specific microorganisms. These studies are significant for developing bioremediation strategies to remove toxic compounds from the environment (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Toxicity and Safety Studies

  • The toxicity of various substituted phenols, including nitrophenols, has been evaluated under different conditions. Understanding the toxicological profile of these compounds is essential for environmental safety and human health (O'Connor & Young, 1989).

Chemical Synthesis and Applications

  • Nitrophenols like 2,6-dimethyl-4-nitrophenol have been utilized in chemical synthesis, such as the preparation of thermosetting polymers. These applications highlight the role of nitrophenols in material science and engineering (Fukuhara, Shibasaki, Ando, & Ueda, 2004).

Safety And Hazards

2,6-Dimethyl-3-nitrophenol is toxic if swallowed and harmful in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2,6-dimethyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASZCQVZPLXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220223
Record name 3-Nitro-2,6-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-nitrophenol

CAS RN

6994-63-4
Record name 2,6-Dimethyl-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6994-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-2,6-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-2,6-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-2,6-xylenol
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Synthesis routes and methods

Procedure details

2,6-Dimethyl-3-nitrobenzenamine (10.4 g, 62.6 mmol) was dissolved in 75% sulfuric acid (200 ml). Mixture cooled to 0° C. and treated with a solution of sodium nitrite (4.53 g, 65.7 mmol) in concentrated sulfuric acid (25.0 ml). After the mixture had been stirred for 1 hour at this temperature, water (200 ml) was added and the mixture warmed to 60° C. until the evolution of gas ceased. The mixture was allowed to cool to room temperature and then filtered to afford 2,6-dimethyl-3-nitrophenol. MS m/z=168 (M+H)+. Calc'd for C8H9NO3: 169.18.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MP Hartshorn, JM Readman… - Australian journal of …, 1985 - CSIRO Publishing
The nitration of 2,6-dimethyl-4-nitrophenol (1b), with either fuming nitric acid in acetic acid or nitrogen dioxide in dichloromethane, gives the C2-epimeric hydroxy trinitro ketones (4) and (…
Number of citations: 7 www.publish.csiro.au
JM Readman - 1985 - ir.canterbury.ac.nz
Nitration of 2,6-dimethyl-4-nitrophenol (40a) with fuming nitric acid gives the pair of C2-epimeric cyclohex-3-enones, (41) and (42), the dihydroxy cyclohex-3-enone and the 2,6-dimethyl-…
Number of citations: 3 ir.canterbury.ac.nz
KL Pereira, JF Hamilton, AR Rickard… - Atmospheric …, 2014 - acp.copernicus.org
The increasing demand for palm oil for uses in biofuel and food products is leading to rapid expansion of oil palm agriculture. Methyl chavicol (also known as estragole and 1-allyl-4-…
Number of citations: 12 acp.copernicus.org
RJ Huang, L Yang, J Shen, W Yuan… - … science & technology, 2020 - ACS Publications
The chromophores responsible for light absorption in atmospheric brown carbon (BrC) are not well characterized, which hinders our understanding of BrC chemistry, the links with …
Number of citations: 70 pubs.acs.org
KL Pereira, JF Hamilton, AR Rickard… - … Chemistry & Physics …, 2013 - acp.copernicus.org
The increasing demand for palm oil for uses in biofuel and food products is leading to rapid expansion of oil palm agriculture. Methyl chavicol (also known as estragole and 1-allyl-4-…
Number of citations: 0 acp.copernicus.org
J Bethke - 2000 - ediss.sub.uni-hamburg.de
Im Rahmen dieser Arbeit erfolgte die Synthese des in der Literatur bekannten Benzobislactons 7. Desweiteren konnten erstmalig die gewinkelten photoaktiven Verbindungen 8, 10 und …
Number of citations: 2 ediss.sub.uni-hamburg.de
E Georgarakis, H Schmid, HJ Hansen - Helvetica Chimica Acta, 1979 - Wiley Online Library
On the Photochemistry of 1H‐ and 2H‐Indazoles in Acidic Solution It is shown that 1H‐ and 2H‐indazoles (cf. Scheme 2) on protonation (0, 1N H 2 SO 4 in water or alcoholic solution) …
Number of citations: 26 onlinelibrary.wiley.com

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